[2-Chloro-4-(difluoromethyl)phenyl]methanamine
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Overview
Description
[2-Chloro-4-(difluoromethyl)phenyl]methanamine: is an organic compound with the molecular formula C8H8ClF2N. It is characterized by the presence of a chloro group, a difluoromethyl group, and a methanamine group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-4-(difluoromethyl)benzaldehyde with ammonia or an amine under reductive amination conditions . This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of [2-Chloro-4-(difluoromethyl)phenyl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Chloro-4-(difluoromethyl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxyl or alkoxy groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide are employed under basic conditions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-Chloro-4-(difluoromethyl)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential therapeutic agents
Industry:
Mechanism of Action
The mechanism of action of [2-Chloro-4-(difluoromethyl)phenyl]methanamine depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
- [2-Chloro-4-fluorophenyl]methanamine
- [2-Chloro-4-(trifluoromethyl)phenyl]methanamine
- [2-Chloro-4-(methyl)phenyl]methanamine
Uniqueness:
Biological Activity
[2-Chloro-4-(difluoromethyl)phenyl]methanamine, also known by its CAS number 1557399-40-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C8H8ClF2N
- Molecular Weight : 195.6 g/mol
- Structure : The compound features a chloro group and a difluoromethyl substituent on a phenyl ring, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for binding to enzymes and receptors, potentially influencing biochemical pathways.
Mode of Action
Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), a target for antimalarial drugs. This inhibition disrupts the pyrimidine biosynthesis pathway in Plasmodium species, effectively reducing parasite viability .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial and antiparasitic properties. In vitro assays have shown activity against various strains of bacteria and protozoa, including:
- Staphylococcus aureus : The compound showed strong binding interactions with virulence factors, indicating potential as an antibacterial agent.
- Plasmodium falciparum : It demonstrated inhibitory effects against both chloroquine-sensitive and resistant strains .
Cytotoxicity and Selectivity
While the compound exhibits promising antimicrobial activities, its cytotoxic effects on human cell lines have been assessed. Preliminary results indicate moderate toxicity levels, suggesting that further optimization is necessary to enhance selectivity towards pathogenic organisms while minimizing harm to human cells .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.
Absorption, Distribution, Metabolism, and Excretion (ADME)
- Absorption : The compound's lipophilicity (logP = 2.4) suggests good absorption characteristics.
- Distribution : Studies indicate favorable tissue distribution patterns.
- Metabolism : Metabolic stability remains a focus of ongoing research; modifications to enhance solubility and reduce metabolic degradation are being explored.
- Excretion : The elimination pathways are not fully elucidated but are essential for understanding the compound's overall pharmacokinetics .
Case Studies
Several studies have investigated the efficacy of this compound in various applications:
- Antimalarial Studies : A study focusing on the inhibition of DHODH highlighted the compound's potential as a lead for new antimalarial therapies. It showed promising results in reducing parasitemia in mouse models infected with Plasmodium berghei .
- Antibacterial Activity : Research examining the interactions with Staphylococcus aureus revealed that halogenated derivatives like this compound could serve as effective antibacterial agents due to their ability to disrupt bacterial membrane integrity .
Properties
IUPAC Name |
[2-chloro-4-(difluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8H,4,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQBJFZFKUJZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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